Cas no 2034620-85-2 (4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide)
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(dimethylsulfamoyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
- 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide
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- Inchi: 1S/C15H15N5O3S/c1-19(2)24(22,23)13-5-3-11(4-6-13)15(21)18-12-9-16-14-7-8-17-20(14)10-12/h3-10H,1-2H3,(H,18,21)
- InChI Key: LFIDCNBKIHNKDK-UHFFFAOYSA-N
- SMILES: S(C1C([H])=C([H])C(C(N([H])C2C([H])=NC3=C([H])C([H])=NN3C=2[H])=O)=C([H])C=1[H])(N(C([H])([H])[H])C([H])([H])[H])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 554
- XLogP3: 0.3
- Topological Polar Surface Area: 105
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6502-5750-2μmol |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-5μmol |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-10μmol |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-20μmol |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-1mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-2mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-3mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-4mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-5mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6502-5750-10mg |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034620-85-2 | 10mg |
$79.0 | 2023-09-08 |
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide
Introduction to 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS No. 2034620-85-2)
4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide, identified by its CAS number 2034620-85-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its fused ring system, which includes a pyrazolo[1,5-a]pyrimidine core linked to a benzamide moiety. The presence of a dimethylsulfamoyl group at the 4-position of the benzamide further enhances its structural complexity and potential biological activity.
The pyrazolo[1,5-a]pyrimidine scaffold is particularly noteworthy due to its prevalence in biologically active molecules. This scaffold has been extensively studied for its role in modulating various cellular processes, including enzyme inhibition and receptor binding. In particular, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The benzamide portion of the molecule contributes additional pharmacophoric features that can interact with biological targets, making this compound a valuable candidate for further exploration.
Recent advancements in drug discovery have highlighted the importance of multi-target interactions in achieving therapeutic efficacy. The structural features of 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide position it as a potential candidate for such multi-target approaches. For instance, the dimethylsulfamoyl group is known to enhance solubility and metabolic stability, while the pyrazolo[1,5-a]pyrimidine core can engage with specific enzymes or receptors. This combination suggests that the compound may exhibit broad-spectrum activity, which is increasingly sought after in modern drug design.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that molecules with similar structural motifs have demonstrated efficacy in preclinical models of diseases such as arthritis and certain types of cancer. The 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide structure provides a unique framework that could be optimized to enhance potency and selectivity against specific disease targets.
The synthesis of 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include condensation reactions to form the pyrazolo[1,5-a]pyrimidine ring system, followed by coupling reactions to introduce the benzamide moiety. The introduction of the dimethylsulfamoyl group typically involves sulfonation and subsequent modification to achieve the desired substitution pattern. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to ensure high yields and purity.
In terms of pharmacological evaluation, 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide has been investigated for its potential biological effects. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cell proliferation. The dimethylsulfamoyl group is particularly interesting as it can modulate enzyme-substrate interactions by influencing solubility and electronic properties. Additionally, the pyrazolo[1,5-a]pyrimidine core has been shown to interact with ATP-binding sites in enzymes such as kinases and cyclases.
The benzamide moiety is another critical pharmacophore that contributes to the compound's biological profile. Benzamides are well-known for their ability to act as protease inhibitors and have been successfully used in drugs targeting diseases such as HIV and cancer. The combination of these structural elements in 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide suggests multiple mechanisms of action that could be exploited for therapeutic benefit.
Recent research trends indicate a growing interest in structure-based drug design approaches that leverage computational methods to predict binding affinities and optimize molecular properties. Virtual screening techniques have been particularly effective in identifying novel derivatives of known pharmacophores like pyrazolo[1,5-a]pyrimidine and benzamide. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and identify compounds with improved pharmacokinetic profiles.
The potential therapeutic applications of 4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide are broad and warrant further investigation. For example, its ability to modulate inflammatory pathways could make it relevant for treating autoimmune diseases such as rheumatoid arthritis or psoriasis. Additionally, its interactions with enzymes involved in cell cycle regulation may provide a foundation for developing treatments against certain types of cancer.
In conclusion,4-(dimethylsulfamoyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS No. 2034620-85-2) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and preliminary biological activity make it an attractive candidate for further optimization and development into novel therapeutic agents. As our understanding of disease mechanisms continues to evolve,compounds like this will play an increasingly important role in addressing complex medical challenges.
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